N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including the compound , often involves reactions under microwave-assisted conditions . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide insights into the structural characterizations of the compound .Chemical Reactions Analysis
The compound, being a furan derivative, is likely to undergo a variety of chemical reactions. For instance, furan derivatives are known to participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, furan derivatives are typically nonpolar aromatic compounds. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding. This improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been actively involved in synthesizing novel compounds with the inclusion of furan and pyrazole derivatives, aiming to explore their potential applications. Ergun et al. (2014) report the synthesis of a novel class of compounds through intramolecular cyclization, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, among others, starting from corresponding acid derivatives. This synthesis pathway reveals the versatility of using furan-fused heterocycles in creating complex molecular structures (Ergun et al., 2014).
Biological Evaluations
The biological evaluation of these novel compounds is a significant area of research. Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, demonstrating the therapeutic potential of pyrazole derivatives in cancer and inflammatory diseases (Rahmouni et al., 2016).
Mechanism of Action
Mode of Action
It’s known that furan derivatives have been employed as medicines in a number of distinct disease areas . Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Furan-containing compounds and indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of biological and pharmacological characteristics . This suggests that the compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Furan-containing compounds and indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . This suggests that the compound might have similar effects.
Safety and Hazards
Future Directions
The future directions in the research and development of furan derivatives, including the compound , could involve the exploration of their potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEILRAVWNWBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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